2-Methoxy-5-(trifluoromethyl)benzenesulfonamide
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Overview
Description
2-Methoxy-5-(trifluoromethyl)benzenesulfonamide is an organic compound characterized by the presence of a methoxy group, a trifluoromethyl group, and a sulfonamide group attached to a benzene ring. This compound is known for its stability under standard conditions and its solubility in various organic solvents such as chloroform and dimethylformamide .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide typically involves the reaction of 2-methoxy-5-(trifluoromethyl)benzenesulfonyl chloride with ammonia or an amine. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran, under controlled temperature conditions to ensure the desired product is obtained .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, ensuring consistent quality and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-5-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different derivatives.
Coupling Reactions: It can be used in Suzuki–Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an organic solvent.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzenesulfonamides, while coupling reactions can produce complex organic molecules with extended carbon chains .
Scientific Research Applications
2-Methoxy-5-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds through coupling reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Mechanism of Action
The mechanism of action of 2-Methoxy-5-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The sulfonamide group can form hydrogen bonds with target proteins, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-(trifluoromethyl)aniline
- 2-(Trifluoromethyl)benzenesulfonamide
- 2-Methoxy-5-(2-oxo-propyl)benzenesulfonamide
Uniqueness
2-Methoxy-5-(trifluoromethyl)benzenesulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C8H8F3NO3S |
---|---|
Molecular Weight |
255.22 g/mol |
IUPAC Name |
2-methoxy-5-(trifluoromethyl)benzenesulfonamide |
InChI |
InChI=1S/C8H8F3NO3S/c1-15-6-3-2-5(8(9,10)11)4-7(6)16(12,13)14/h2-4H,1H3,(H2,12,13,14) |
InChI Key |
BWXRFTIGNIRPCF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)S(=O)(=O)N |
Origin of Product |
United States |
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